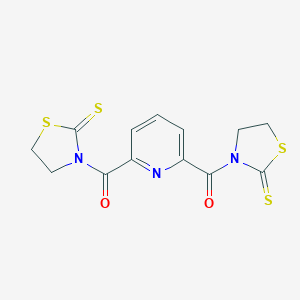
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione is a complex organic compound featuring multiple sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include sulfur-containing compounds and pyridine derivatives. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is a bench-stable alternative to sulfur tetrafluoride and is used in the synthesis of sulfur (VI) compounds.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant structurally similar to vitamin E and is used as a superoxide anion scavenger.
Uniqueness
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione is unique due to its complex structure, which includes multiple sulfur and nitrogen atoms. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
156458-78-5 |
|---|---|
Molekularformel |
C13H11N3O2S4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
[6-(2-sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C13H11N3O2S4/c17-10(15-4-6-21-12(15)19)8-2-1-3-9(14-8)11(18)16-5-7-22-13(16)20/h1-3H,4-7H2 |
InChI-Schlüssel |
UPQDBAOCWKVKIB-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)C2=NC(=CC=C2)C(=O)N3CCSC3=S |
Kanonische SMILES |
C1CSC(=S)N1C(=O)C2=NC(=CC=C2)C(=O)N3CCSC3=S |
Synonyme |
3,3'-(2,6-Pyridinediyldicarbonyl)bis-2-thiazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















